[5-Chloro-2-(cyclopentylmethyl)phenyl]hydrazine

Catalog No.
S12194024
CAS No.
M.F
C12H17ClN2
M. Wt
224.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-Chloro-2-(cyclopentylmethyl)phenyl]hydrazine

Product Name

[5-Chloro-2-(cyclopentylmethyl)phenyl]hydrazine

IUPAC Name

[5-chloro-2-(cyclopentylmethyl)phenyl]hydrazine

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

InChI

InChI=1S/C12H17ClN2/c13-11-6-5-10(12(8-11)15-14)7-9-3-1-2-4-9/h5-6,8-9,15H,1-4,7,14H2

InChI Key

KMSOCNXQCNICBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=C(C=C(C=C2)Cl)NN

5-Chloro-2-(cyclopentylmethyl)phenylhydrazine is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a chlorine atom and a cyclopentylmethyl group attached to a hydrazine moiety. The molecular formula for this compound is C_{12}H_{16}ClN_{3}, and it has a molecular weight of approximately 239.73 g/mol. The presence of the chlorine atom and the cyclopentylmethyl group contributes to its distinctive chemical properties and potential biological activities.

, including:

  • Condensation Reactions: The hydrazine moiety can react with carbonyl compounds to form hydrazones.
  • Oxidation Reactions: This compound may undergo oxidation, leading to the formation of corresponding azo compounds.
  • Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions are significant in synthetic organic chemistry, enabling the production of more complex molecules or modifications for specific applications.

The synthesis of 5-Chloro-2-(cyclopentylmethyl)phenylhydrazine typically involves several steps:

  • Starting Materials: The synthesis begins with 5-chloro-2-methylphenol or similar chlorinated phenolic compounds.
  • Formation of Hydrazine: The phenolic compound is treated with hydrazine hydrate under acidic or basic conditions to facilitate the formation of the hydrazone intermediate.
  • Cyclopentylmethyl Group Introduction: A cyclopentylmethyl halide is then reacted with the hydrazone to yield the final product through nucleophilic substitution.

These steps may vary based on specific laboratory techniques and desired yields.

5-Chloro-2-(cyclopentylmethyl)phenylhydrazine has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery efforts targeting cancer or infectious diseases.
  • Synthetic Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemicals: Similar compounds have been explored for use as pesticides or herbicides.

Research into its specific applications is ongoing.

Interaction studies involving 5-Chloro-2-(cyclopentylmethyl)phenylhydrazine could focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies may involve:

  • Enzyme Inhibition Assays: To determine if the compound inhibits specific enzymes associated with disease pathways.
  • Receptor Binding Studies: To assess its potential as a ligand for therapeutic targets.

These studies are essential for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 5-Chloro-2-(cyclopentylmethyl)phenylhydrazine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Chloro-2-hydrazinylpyridineContains a pyridine ring instead of phenylKnown for its potential activity against certain cancers.
4-Amino-3-chloro-N-(cyclopropane)sulfonamideSulfonamide derivative with amino substitutionExhibits antibacterial properties.
(E)-1-(4-Methoxybenzylidene)-2-PhenylhydrazineContains methoxy group on benzeneInvestigated for antiproliferative activity.

5-Chloro-2-(cyclopentylmethyl)phenylhydrazine is unique due to its specific combination of a cyclopentylmethyl group and chlorinated phenyl structure, which may confer distinct chemical reactivity and biological activity compared to other hydrazines. Further exploration into its properties and applications will help clarify its role in medicinal chemistry and other fields.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

224.1080262 g/mol

Monoisotopic Mass

224.1080262 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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